5-O-Methylvisammioside

Description

This compound is a natural product found in Saposhnikovia divaricata with data available.

Propriétés

Numéro CAS |

84272-85-5 |

|---|---|

Formule moléculaire |

C22H28O10 |

Poids moléculaire |

452.5 g/mol |

Nom IUPAC |

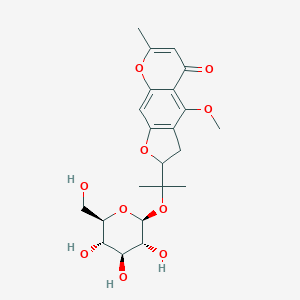

4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15?,17-,18+,19-,21+/m1/s1 |

Clé InChI |

QVGFPTYGKPLXPK-NUTNSJPXSA-N |

SMILES isomérique |

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |

SMILES canonique |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC |

Origine du produit |

United States |

Foundational & Exploratory

5-O-Methylvisammioside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources, detailed protocols for its isolation and purification, and an in-depth look at its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The principal natural source of this compound is the root of Saposhnikovia divaricata , a perennial plant used in traditional Chinese medicine and commonly known as "Fangfeng".[1][2][3] The roots of this plant, referred to as Radix Saposhnikoviae, are rich in chromones, including this compound.[1][2][3] Other reported, though less common, plant sources include Ophryosporus axilliflorus, Angelica japonica, and Prionosciadium thapsoides.

The concentration of this compound in the roots of Saposhnikovia divaricata can vary depending on whether the plant is wild or cultivated. Studies have shown the content to be in the range of approximately 3.91 to 4.37 mg per gram of the dried root material.

Isolation and Purification of this compound

The isolation of this compound from Saposhnikovia divaricata involves a multi-step process encompassing initial extraction of the crude material followed by purification to obtain the compound at high purity.

Experimental Protocol: Integrated Isolation and Purification

This protocol combines an initial extraction with a highly efficient purification method to yield high-purity this compound.

Part 1: Preparation of the Crude n-Butanol Extract

-

Plant Material Preparation: Air-dried and powdered roots of Saposhnikovia divaricata are used as the starting material.

-

Initial Extraction:

-

Solvent Partitioning:

-

The resulting crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with this compound, is collected and concentrated under reduced pressure to yield the crude n-butanol extract.

-

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

HSCCC System Preparation:

-

A two-phase solvent system of chloroform-methanol-water at a volume ratio of 10:8:4 is prepared and thoroughly equilibrated.[5]

-

The upper and lower phases are separated and degassed before use.

-

-

Chromatographic Separation:

-

The HSCCC instrument is filled with the upper phase as the stationary phase.

-

The crude n-butanol extract, dissolved in a small volume of the lower phase, is injected into the column.

-

The lower phase is then pumped through the column as the mobile phase at a defined flow rate.

-

The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

-

-

Isolation and Verification:

-

Fractions containing this compound are pooled and the solvent is evaporated.

-

The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved with this method.[5]

-

Structural confirmation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Quantitative Data on Isolation

The following table summarizes the yield of this compound from Saposhnikovia divaricata using the described HSCCC method.

| Starting Material | Amount of Crude Sample | Yield of this compound | Purity | Reference |

| n-Butanol extract of S. divaricata | 100 mg | 44.7 mg | > 99.0% | [5] |

| n-Butanol extract of S. divaricata | 960 mg | 27 mg | > 90% | [6] |

| Crude sample from S. divaricata | 316 mg | 25.0 mg | 99.2% | [7] |

| n-Butanol extract of S. divaricata | 7.48 g | 228.9 mg | > 98% (by HPLC) | [7] |

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation, cancer, and neurological disorders.

Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated potential in alleviating depression-like behaviors by targeting the NF-κB signaling pathway. It is proposed to inhibit the activation of this pathway by targeting the proto-oncogene tyrosine-protein kinase Src.

-

Cell Culture and Treatment: A suitable cell line, such as murine microglia (BV-2 cells), is cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are co-treated with varying concentrations of this compound.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to observe protein translocation.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, and IκBα.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.

-

β-actin is typically used as a loading control to normalize protein levels.

-

Modulation of the RAGE/MEK/ERK Signaling Pathway

In the context of hepatocellular carcinoma, this compound has been found to inhibit angiogenesis by modulating the HMGB1/RAGE/MEK/ERK signaling pathway. It downregulates the expression and phosphorylation of key components of this pathway.

-

Animal Model: An orthotopic hepatocellular carcinoma model is established in mice (e.g., C57BL/6) by surgically implanting liver cancer cells (e.g., Hepa1-6) into the liver.[8][9][10]

-

Treatment: Once tumors are established, mice are treated with this compound or a vehicle control over a specified period.

-

Tumor Analysis:

-

At the end of the treatment period, tumors are excised, and their size and weight are measured.

-

Tumor tissue is processed for immunohistochemistry to assess microvascular density.

-

Protein is extracted from the tumor tissue for Western blot analysis of RAGE, MEK, p-MEK, ERK, and p-ERK levels to determine the effect of this compound on the signaling pathway.

-

Visualizations

Logical Workflow for this compound Research

Caption: Logical workflow from natural source to biological activity.

Experimental Workflow for Isolation and Purification

Caption: Step-by-step isolation and purification workflow.

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. Natural Products isolated from Saposhnikovia divaricata - BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An Orthotopic Implantation Mouse Model of Hepatocellular Carcinoma with Underlying Liver Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orthotopic Model of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-O-Methylvisammioside Biosynthetic Pathway in Saposhnikovia divaricata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-O-Methylvisammioside (5-O-MVG), a major bioactive furochrome glucoside found in the medicinal plant Saposhnikovia divaricata. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction

Saposhnikovia divaricata, commonly known as "Fangfeng," is a traditional Chinese medicinal herb. Its roots are rich in bioactive compounds, particularly furochromones like prim-O-glucosylcimifugin (POG) and this compound (5-O-MVG)[1][2]. These compounds are recognized for their potential therapeutic properties, including anti-inflammatory, antiviral, and neuroprotective effects. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and for the development of novel pharmaceuticals. Recent research has successfully elucidated the complete biosynthetic pathway of 5-O-MVG in S. divaricata[1][2][3][4].

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that convert a precursor molecule into the final complex furochrome. The pathway is initiated from the pentaketide chromone synthase product and involves prenylation, cyclization, hydroxylation, methylation, and finally, glycosylation.

The key enzymes involved in this pathway have been identified and characterized as:

-

SdPCS : A pentaketide chromone synthase.

-

SdPT : A prenyltransferase.

-

SdPC : A peucenin cyclase.

-

SdCH : A hydroxylase.

-

SdOMT : An O-methyltransferase.

-

SdUGT1/SdUGT2 : Glycosyltransferases[1].

The complete biosynthesis of 5-O-MVG has been successfully reconstituted in Nicotiana benthamiana, confirming the function of these enzymes[1][2][4].

Biosynthetic Pathway Diagram

Caption: The enzymatic cascade leading to the synthesis of this compound.

Quantitative Data

Quantitative analysis of the intermediates and final products of the this compound biosynthetic pathway is essential for understanding the pathway's efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data from recent studies.

Metabolite Concentrations in Saposhnikovia divaricata

| Compound | Tissue | Concentration (mg/g dry weight) | Reference |

| prim-O-glucosylcimifugin | Root | 3.98 - 20.79 | [3] |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | Root | 5.04 - 25.06 (total) | [3] |

| Cimifugin | Root vs. Leaf | No significant difference | |

| 4'-O-β-D-glucosyl-5-O-methylvisamminol | Leaf | ~3 times higher than in roots |

Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway are not fully available in the reviewed literature, the kinetic parameters for the final glycosylation steps have been determined.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| SdUGT1 | Cimifugin | 13.7 ± 1.5 | 0.43 ± 0.02 | 0.031 |

| Visamminol | 25.4 ± 2.1 | 0.76 ± 0.03 | 0.030 | |

| SdUGT2 | Cimifugin | 22.8 ± 2.3 | 0.51 ± 0.02 | 0.022 |

| Visamminol | 39.1 ± 3.8 | 0.89 ± 0.04 | 0.023 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

General Experimental Workflow

Caption: A generalized workflow for the discovery and characterization of the biosynthetic pathway.

Transcriptome Sequencing and Gene Cloning

-

RNA Extraction and Sequencing : Total RNA is extracted from various tissues of S. divaricata (e.g., roots, stems, leaves) using a suitable kit. The integrity and quality of the RNA are assessed using a bioanalyzer. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatic Analysis : The raw sequencing reads are filtered and assembled into unigenes. These unigenes are then annotated by comparing them against public databases (e.g., NR, Swiss-Prot, KEGG). Differentially expressed genes across different tissues are identified to pinpoint candidate genes involved in the biosynthesis of furochromones.

-

Gene Cloning : Based on the annotation and expression profiles, candidate genes for each enzymatic step are amplified from S. divaricata cDNA using PCR and cloned into appropriate expression vectors.

Heterologous Expression and Enzyme Assays

-

Heterologous Expression in E. coli : The cloned enzyme-coding sequences are expressed in E. coli to produce recombinant proteins. The expression is typically induced by IPTG, and the cells are harvested and lysed to obtain crude or purified enzyme.

-

Heterologous Expression in Nicotiana benthamiana : For a more native-like protein folding and modification, transient expression in N. benthamiana is employed. Agrobacterium tumefaciens harboring the expression vector is infiltrated into the leaves of N. benthamiana. After a few days of incubation, the leaf tissues are harvested for protein extraction or direct metabolite analysis.

-

In Vitro Enzyme Assays : The activity of the recombinant enzymes is tested in vitro by incubating the enzyme with its predicted substrate and necessary co-factors. The reaction products are then analyzed using techniques like HPLC or LC-MS to confirm the enzyme's function.

De Novo Biosynthesis in Nicotiana benthamiana

To confirm the entire pathway, all the identified genes are co-expressed in N. benthamiana. This is achieved by co-infiltrating multiple Agrobacterium strains, each carrying a vector for one of the biosynthetic genes. After several days, the plant tissue is harvested, and metabolites are extracted and analyzed by LC-MS to detect the production of this compound and its intermediates[1][2][4].

Metabolite Analysis

-

Sample Preparation : Plant tissues are freeze-dried and ground into a fine powder. Metabolites are extracted using a suitable solvent, typically methanol or ethanol. The extract is then filtered and concentrated.

-

LC-MS Analysis : The extracted metabolites are separated and identified using liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the retention times and mass spectra with authentic standards, the presence and quantity of the target compounds can be determined.

Conclusion

The complete biosynthetic pathway of this compound in Saposhnikovia divaricata has been successfully elucidated, paving the way for the metabolic engineering of this important medicinal compound. The identification and characterization of all the key enzymes provide a genetic toolkit for the heterologous production of 5-O-MVG in microbial or plant chassis. Further research can now focus on optimizing the expression of these enzymes and engineering the host's metabolism to enhance the yield of this valuable furochrome. This knowledge also provides a deeper understanding of the evolution of specialized metabolic pathways in medicinal plants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of metabolites in Saposhnikovia divaricata root from Mongolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of 5-O-Methylvisammioside, a natural product of interest for its potential therapeutic applications. This document details its known physicochemical properties, outlines the methodologies for its characterization, and explores its interaction with key signaling pathways.

Chemical Identity and Structure

This compound is a furochromone glycoside that has been isolated from the roots of Saposhnikovia divaricata [cite 9], a plant used in traditional medicine. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [cite 6, 7] |

| Molecular Formula | C₂₂H₂₈O₁₀ | [cite 6, 7] |

| Molecular Weight | 452.45 g/mol | [cite 9] |

| CAS Number | 84272-85-5 | [cite 6, 7, 8] |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)OC(C3)C(C)(C)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [cite 7] |

| Isomeric SMILES | CC1=CC(=O)C2=C(C3=C(C=C2O1)O--INVALID-LINK--C(C)(C)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC | [cite 7] |

| InChI Key | QVGFPTYGKPLXPK-OOBAEQHESA-N | [cite 8] |

The structure of this compound consists of a central furochromone aglycone, 5-O-methylvisamminol, linked to a β-D-glucopyranosyl moiety. The stereochemistry, as indicated by its IUPAC name and Isomeric SMILES, is crucial for its biological activity. The defined stereocenters are at the C2 position of the dihydrofuran ring and throughout the glucose unit.

Experimental Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic methods. While specific, detailed raw data from primary literature is not fully accessible, this section outlines the expected data and the methodologies used for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

(Note: The following table is a representation of the expected chemical shifts based on the known structure. Actual experimental values may vary slightly depending on the solvent and instrument used. Detailed, experimentally verified data from published literature is not publicly available at the time of this writing.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aglycone Moiety | ||

| 2 | ~5.0-5.2 (dd) | ~80-82 |

| 3 | ~3.2-3.4 (m) | ~30-32 |

| 4-OCH₃ | ~3.9-4.1 (s) | ~55-57 |

| 5 | - | ~160-162 |

| 6 | ~6.1-6.3 (s) | ~98-100 |

| 7-CH₃ | ~2.3-2.5 (s) | ~20-22 |

| 9 | ~7.5-7.7 (s) | ~112-114 |

| 2' | - | ~78-80 |

| 2'-CH₃ (x2) | ~1.4-1.6 (s) | ~25-27 |

| Glucosyl Moiety | ||

| 1'' | ~4.3-4.5 (d) | ~100-102 |

| 2'' | ~3.1-3.3 (m) | ~73-75 |

| 3'' | ~3.3-3.5 (m) | ~76-78 |

| 4'' | ~3.2-3.4 (m) | ~70-72 |

| 5'' | ~3.3-3.5 (m) | ~77-79 |

| 6'' | ~3.6-3.8 (m) | ~61-63 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in confirming the structure, particularly the nature and position of the glycosidic linkage. A study on the metabolism of this compound utilized ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) to identify its metabolites [cite 2]. This technique is also ideal for the initial characterization of the parent compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₈O₁₀ |

| Monoisotopic Mass | 452.1682 Da |

| Major Fragmentation Pathways | Loss of the glucosyl moiety (-162 Da) to yield the aglycone fragment. Further fragmentation of the aglycone. |

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are often specific to the research group and the instrumentation used. However, a general workflow can be described based on common practices in natural product chemistry.

General Workflow for Isolation and Characterization

Detailed Methodologies

-

Extraction: The dried and powdered roots of Saposhnikovia divaricata are typically extracted with a polar solvent such as 70% ethanol. This is followed by evaporation of the solvent to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatographic Separation: The target fraction is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation:

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and a suite of NMR spectra are acquired. ¹H NMR provides information on the number and types of protons and their coupling relationships. ¹³C NMR indicates the number and types of carbon atoms. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule and the relative stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are conducted to study the fragmentation pattern, which helps to confirm the sequence of the aglycone and the sugar moiety.

-

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound in the context of neuroinflammation and depression. It has been shown to alleviate depression-like behaviors by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway through the targeting of the proto-oncogene tyrosine-protein kinase Src.

Inhibition of the Src-NF-κB Signaling Pathway

The anti-inflammatory and neuroprotective effects of this compound are attributed to its ability to modulate the Src-NF-κB signaling cascade. In inflammatory conditions, the activation of Src kinase leads to the phosphorylation and subsequent activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to inhibit the initial activation of Src, thereby preventing the downstream activation of NF-κB.

Conclusion

This compound is a well-characterized furochromone glycoside with significant potential for drug development, particularly in the area of neuroinflammation. Its chemical structure and stereochemistry have been established through modern spectroscopic techniques. While detailed experimental data from primary sources can be challenging to access, the methodologies for its isolation and characterization are well-understood within the field of natural product chemistry. The elucidation of its inhibitory action on the Src-NF-κB signaling pathway provides a strong rationale for further investigation into its therapeutic applications. Future research should focus on obtaining more detailed biological data and exploring its potential for clinical development.

5-O-Methylvisammioside in Neuroinflammation: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. 5-O-Methylvisammioside (MeV), a natural compound isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound in neuroinflammation, with a focus on its impact on microglial activation and associated signaling pathways. While the primary focus of existing research has been on microglia, the potential effects on other glial cells, such as astrocytes, and broader inflammatory platforms like the NLRP3 inflammasome, warrant further investigation.

Core Mechanism of Action: Inhibition of Microglial Activation

Current scientific evidence strongly indicates that the primary anti-neuroinflammatory effect of this compound stems from its ability to inhibit the over-activation of microglia.[3] Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS). MeV has been shown to ameliorate microglial polarization and suppress the production of pro-inflammatory mediators.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-neuroinflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV-2 Microglia

| Parameter | Concentration of MeV | Effect | Reference |

| Nitric Oxide (NO) Production | 5, 10, 20 μM | Dose-dependent decrease in LPS-induced NO production. | [3] |

| TNF-α Levels | 5, 10, 20 μM | Significant reduction in LPS-induced TNF-α secretion. | [3] |

| IL-6 Levels | 5, 10, 20 μM | Dose-dependent inhibition of LPS-induced IL-6 release. | [3] |

| iNOS Protein Expression | 5, 10, 20 μM | Downregulation of LPS-induced iNOS protein levels. | [3] |

| COX-2 Protein Expression | 5, 10, 20 μM | Attenuation of LPS-induced COX-2 protein expression. | [3] |

| p-IκBα Protein Expression | 5, 10, 20 μM | Inhibition of LPS-induced phosphorylation of IκBα. | [3] |

| p-p65 Protein Expression | 5, 10, 20 μM | Reduction in LPS-induced phosphorylation of NF-κB p65. | [3] |

Table 2: In Vivo Effects of this compound in LPS-Induced Mouse Models

| Animal Model | Dosage of MeV | Behavioral/Biochemical Outcome | Reference |

| LPS-induced depression model in mice | 4 mg/kg (i.p.) | Improved activity and exploration, reduced immobility time. | [3] |

| LPS-induced depression model in mice | 4 mg/kg (i.p.) | Decreased serum levels of TNF-α and IL-6. | [3] |

| LPS-induced depression model in mice | 4 mg/kg (i.p.) | Inhibited phosphorylation of Src and NF-κB pathway activation in the hippocampus. | [1][2] |

| Acetaminophen-induced acute liver injury in mice | 5 and 10 mg/kg | Lowered blood levels of ALT and AST, reduced inflammatory cell infiltration in the liver. | [4] |

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are mediated through the modulation of key intracellular signaling cascades, primarily the Src-mediated NF-κB pathway and the MAPK pathway.

Inhibition of the Src-Mediated NF-κB Signaling Pathway

Network pharmacology analyses and subsequent experimental validation have identified the proto-oncogene tyrosine-protein kinase Src as a direct target of this compound.[1][2] By inhibiting the phosphorylation of Src, MeV prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. The inhibitory effect of MeV on this pathway is comparable to that of the Src inhibitor PP2.[1][2]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the NF-κB pathway, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Transcriptomic analysis in a model of acute liver injury revealed that MeV treatment enriches genes in the MAPK pathway.[4] Specifically, MeV reduces the phosphorylation of p38 and JNK, key components of the MAPK pathway that are crucial for regulating the production of inflammatory mediators.[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells are commonly used as an in vitro model for studying neuroinflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: To induce an inflammatory response, BV-2 cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL). This compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cells at various concentrations for a specified pre-treatment or co-treatment period.

Animal Models of Neuroinflammation

-

LPS-Induced Depression Model: Male C57BL/6 mice are often used. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.83 mg/kg) is administered to induce neuroinflammation and depression-like behaviors.

-

Drug Administration: this compound is typically administered via intraperitoneal injection at a specified dose (e.g., 4 mg/kg) prior to the LPS challenge.

-

Behavioral Tests:

-

Open Field Test (OFT): To assess locomotor activity and exploratory behavior.

-

Elevated Plus Maze (EPM): To measure anxiety-like behavior.

-

Tail Suspension Test (TST) and Forced Swim Test (FST): To evaluate depression-like behavior (immobility time).

-

Biochemical Assays

-

Griess Assay: Used to measure the production of nitric oxide (NO) in cell culture supernatants.

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum samples from animal models.

-

Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, p-IκBα, p-p65, p-Src, p-p38, p-JNK) in cell lysates or tissue homogenates. Primary antibodies specific to the target proteins are used, followed by incubation with appropriate secondary antibodies and chemiluminescent detection.

-

Immunofluorescence: To visualize the localization and expression of specific proteins within cells or tissue sections. For example, Iba-1 staining is used to identify and assess the morphology of microglia.

Future Directions

While the current body of research provides a solid foundation for understanding the anti-neuroinflammatory mechanism of this compound, several areas warrant further exploration:

-

Astrocyte Involvement: The role of astrocytes in neuroinflammation is well-established. Future studies should investigate the direct effects of this compound on astrocyte activation and the release of astrocytic inflammatory mediators.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune response, and its activation is implicated in various neurodegenerative diseases. Investigating whether this compound can modulate the activation of the NLRP3 inflammasome in microglia and astrocytes would provide a more comprehensive understanding of its anti-inflammatory profile.

-

Chronic Neuroinflammation Models: The majority of studies to date have utilized acute models of neuroinflammation. Evaluating the efficacy of this compound in chronic models of neurodegenerative diseases will be crucial for assessing its therapeutic potential.

Conclusion

This compound exhibits potent anti-neuroinflammatory properties primarily by inhibiting the activation of microglia. Its mechanism of action involves the direct targeting of Src, leading to the suppression of the NF-κB signaling pathway, and the modulation of the MAPK pathway. These actions collectively reduce the production of pro-inflammatory mediators. The available data positions this compound as a promising therapeutic candidate for neuroinflammatory and neurodegenerative disorders. Further research into its effects on other glial cell types and inflammatory platforms will be instrumental in fully elucidating its therapeutic potential.

References

- 1. The protective effect of this compound on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. invivogen.com [invivogen.com]

- 4. Astrocyte-targeting therapy rescues cognitive impairment caused by neuroinflammation via the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of inflammasome signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of 5-O-Methylvisammioside

An In-depth Technical Guide to the Biological Activities of 5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring chromone, a flavonol glycoside compound, primarily isolated from the dried roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely utilized in traditional Chinese medicine.[1][2] Its molecular formula is C22H28O10.[1][3] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive overview of the documented biological activities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.

Anti-Angiogenic and Anti-Tumor Activity

This compound has shown notable efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[6] Its primary anti-tumor effects appear to be mediated through the suppression of neovascularization.[6]

Mechanism of Action: HMGB1/RAGE/MEK/ERK Pathway

Research indicates that this compound exerts its anti-angiogenic effects by targeting the High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End-products (RAGE) signaling axis.[6] HMGB1, when overexpressed in hepatocellular carcinoma (HCC), promotes vascular proliferation.[6] this compound inhibits this process by downregulating the expression of RAGE and subsequently suppressing the phosphorylation of downstream signaling molecules MEK and ERK.[6] This targeted modulation disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[6]

Caption: Inhibition of the HMGB1/RAGE/MEK/ERK signaling pathway by this compound.

Quantitative Data

The anti-tumor and anti-angiogenic effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Anti-Angiogenic Effects on HUVECs

| Assay | Treatment | Concentration of this compound | Result | Reference |

|---|---|---|---|---|

| Proliferation | HMGB1 (800 ng/mL) | 100-500 µg/mL | Dose-dependent inhibition of HMGB1-induced proliferation | [6] |

| Migration | HMGB1 | Not specified | Significant attenuation | [6] |

| Tube Formation | HMGB1 | Not specified | Significant attenuation |[6] |

Table 2: In Vivo Anti-Tumor Effects in an Orthotopic HCC Mouse Model

| Parameter | This compound Dosage | Result | P-value | Reference |

|---|---|---|---|---|

| Tumor Inhibition Rate | Low Dose | 42.24% ± 7.71% | < 0.05 | [6] |

| Medium Dose | 55.48% ± 9.13% | < 0.05 | [6] | |

| High Dose | 62.64% ± 14.72% | < 0.05 | [6] |

| Microvessel Density (MVD) | All Doses | Significant decrease in CD31-labeled H-scores | < 0.05, < 0.01 |[6] |

Experimental Protocols

-

In Vitro Cell Proliferation (MTT Assay):

-

Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

-

Cells are stimulated with recombinant HMGB1 protein (e.g., 800 ng/mL) in the presence or absence of varying concentrations of this compound (100-500 µg/mL) for 24 hours.[6]

-

MTT reagent is added to each well, and plates are incubated to allow for formazan crystal formation.

-

The formazan product is solubilized with a solvent (e.g., DMSO).

-

Absorbance is measured at 490 nm, with absorbance correlating to the number of viable, proliferating cells.[6]

-

-

In Vivo Orthotopic Hepatocellular Carcinoma Model:

-

An orthotopic HCC model is established in C57BL/6 mice using Hepa1-6 cells.[6]

-

Mice are randomized into control and treatment groups.

-

This compound is administered to treatment groups (e.g., daily intraperitoneal injections).[6]

-

After a set period, tumors are excised and weighed to calculate the tumor inhibition rate.

-

Tumor tissues are processed for immunohistochemical staining with an anti-CD31 antibody to quantify microvessel density (MVD) as a measure of angiogenesis.[6]

-

Anti-Inflammatory and Antioxidant Activities

This compound demonstrates significant anti-inflammatory and antioxidant properties through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the activation of cytoprotective pathways.[1][5]

Mechanism of Action: Inhibition of COX-2/iNOS and Activation of NRF2/ARE

In inflammatory conditions, this compound suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] It achieves this by transcriptionally inhibiting the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

Furthermore, it exhibits antioxidant effects by activating the NF-E2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway.[5] By promoting NRF2, it enhances the transcription of phase II cytoprotective enzymes, which protect cells against oxidative damage.[5][7]

Caption: Dual anti-inflammatory and antioxidant mechanisms of this compound.

Quantitative Data

Table 3: Anti-Inflammatory and Antioxidant Effects In Vitro

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant suppression of NO and PGE2 generation | [5] |

| HaCaT Keratinocytes | N/A | Increased NRF2 and activation of ARE | [5] |

| HaCaT Keratinocytes | TPA-induced oxidative stress | Significant protection against intracellular damage | [5] |

| LAD 2 Mast Cells | Compound 48/80 | Inhibition of histamine release (at 10-100 µM) |[8] |

Experimental Protocols

-

Nitric Oxide (NO) and PGE2 Measurement:

-

Murine macrophage RAW 264.7 cells are pre-treated with this compound for a specified time.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL).

-

After 24 hours, the culture medium is collected.

-

NO concentration is determined by measuring nitrite levels using the Griess reagent.[5]

-

PGE2 concentration is quantified using a commercial enzyme immunoassay (EIA) kit.[5]

-

-

ARE-Luciferase Reporter Assay:

-

Human keratinocyte HaCaT cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

Cells are treated with this compound for a set duration.

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.[5]

-

Neuroprotective and Antidepressant-like Effects

This compound exhibits neuroprotective properties and has been shown to alleviate depression-like behaviors, primarily by mitigating neuroinflammation.[4]

Mechanism of Action: Targeting Src-Mediated NF-κB Activation

In the central nervous system, neuroinflammation is a key contributor to depression. This compound has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[4] By inhibiting Src phosphorylation, it prevents the subsequent activation of NF-κB, which in turn reduces the polarization of microglia and the production of pro-inflammatory mediators in the hippocampus.[4][8] This mechanism is similar to that of the known Src inhibitor PP2.[4]

Caption: Neuroprotective action of this compound via Src/NF-κB pathway inhibition.

Quantitative Data

Table 4: Neuroprotective Effects of this compound

| Model | Effect | Result | Reference |

|---|---|---|---|

| LPS-induced depression in mice | Behavioral tests (Tail suspension, Forced swim) | Decreased immobility time | [4][8] |

| LPS-treated BV-2 microglia | Biochemical analysis | Reduced levels of NO and malondialdehyde (MDA) | [8] |

| LPS-treated BV-2 microglia | Western Blot | Reduced nuclear NF-κB levels | [8] |

| Rat model of subarachnoid hemorrhage | Neurological assessment | Improved neurological deficits (at 400 µg/kg) |[8] |

Experimental Protocols

-

Behavioral Tests for Depression (Forced Swim Test):

-

Mice are induced with depression-like behavior using LPS injections.

-

Treatment groups receive this compound.

-

Mice are individually placed in a cylinder of water from which they cannot escape.

-

The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[8]

-

-

Immunofluorescence for Microglial Polarization:

-

Brain tissues (specifically hippocampus regions CA1 and CA3) are collected from control and treated mice.[4]

-

Tissue sections are stained with antibodies against microglial markers (e.g., Iba1).

-

The morphology and density of microglia are analyzed using fluorescence microscopy to assess polarization state (e.g., resting vs. activated).[4]

-

Additional Biological Activities

Beyond the major areas detailed above, this compound has been reported to possess a range of other pharmacological effects.

Table 5: Other Reported Biological Activities

| Activity | Model System | Effect | Reference |

|---|---|---|---|

| Anticancer | HT-29 colon cancer cells | Cell cycle arrest at the G2/M phase (at 10 µM) | [8] |

| Caco-2 colon cancer cells | Induction of early apoptosis | [1] | |

| Vascular smooth muscle cells | Cell cycle arrest at the G0/G1 phase | [1] | |

| Antipyretic | Yeast-induced fever in rats | Obvious antipyretic effect | [1] |

| Analgesic | Not specified | Reported analgesic effects | [9][10] |

| Anti-platelet Aggregation | Not specified | Reported anti-platelet aggregation effects |[9][10] |

Metabolism

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have identified its primary metabolic pathways. In vivo, 26 metabolites were characterized across urine, feces, bile, and blood.[11] The main metabolic transformations include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation.[11]

Conclusion

This compound is a multifunctional natural compound with a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in angiogenesis (HMGB1/RAGE/MEK/ERK), inflammation (COX-2/iNOS, NRF2/ARE), and neuroinflammation (Src/NF-κB) underscores its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and depression. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This guide summarizes the current technical knowledge, highlighting this compound as a promising candidate for drug development professionals.

References

- 1. Research Progress on Pharmacological Action of this compound - ProQuest [proquest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits HMGB1-induced Angiogenesis of hepatocellular carcinoma through RAGE/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.dongguk.edu [pure.dongguk.edu]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | 5-O-甲维阿斯米醇苷 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 10. This compound | CAS:84272-85-5 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Metabolites study on this compound in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-O-Methylvisammioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside (5OMV), a natural chromone glycoside primarily isolated from the roots of Saposhnikovia divaricata, has emerged as a compound of significant interest in pharmacological research. Also known by its synonym 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), this molecule has demonstrated a spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Properties

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antipyretic, analgesic, and anti-platelet aggregation activities. This guide will delve into the molecular mechanisms and experimental evidence supporting its primary therapeutic potentials.

Anti-Inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. This compound has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of 5OMV are largely attributed to its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This is achieved through the transcriptional inhibition of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. A central regulator of the expression of these pro-inflammatory genes is the transcription factor Nuclear Factor-kappa B (NF-κB). Flavonoids, the class of compounds to which 5OMV belongs, are known to be potent inhibitors of the NF-κB signaling pathway. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Signaling Pathway

Quantitative Data

Experimental Protocols

1.4.1. Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

This compound (at various doses) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

1.4.2. Nitric Oxide (NO) Production Assay (Griess Reagent Assay)

This in vitro assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After incubation (e.g., 24 hours), the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

-

50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

-

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated notable antioxidant activity.

Mechanism of Action

The antioxidant mechanism of 5OMV involves both direct and indirect actions. It can directly scavenge free radicals, donating a hydrogen atom or an electron to neutralize them[1]. Furthermore, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[1]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like 5OMV, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative damage.

Signaling Pathway

Quantitative Data

Specific IC50 values for the antioxidant activity of this compound from DPPH or other radical scavenging assays are not consistently reported in the currently available literature. This represents a knowledge gap that requires further investigation.

Experimental Protocols

2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to assess the free radical scavenging activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Procedure:

-

A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

-

Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

-

A fixed volume of the DPPH solution is added to each concentration of the sample. A control containing only the solvent and DPPH is also prepared.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Data Analysis: The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Anticancer Properties

This compound has demonstrated promising anticancer activity, particularly in the context of hepatocellular carcinoma (HCC), by targeting tumor angiogenesis.

Mechanism of Action

One of the key mechanisms underlying the anticancer effect of 5OMV is the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Specifically, 5OMV has been shown to inhibit High Mobility Group Box 1 (HMGB1)-induced angiogenesis in hepatocellular carcinoma. HMGB1, a nuclear protein, can be released into the extracellular space and act as a pro-inflammatory cytokine and a pro-angiogenic factor. It exerts its angiogenic effects by binding to the Receptor for Advanced Glycation Endproducts (RAGE). This interaction activates downstream signaling pathways, including the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway, which ultimately promotes endothelial cell proliferation, migration, and tube formation. 5OMV has been found to downregulate the expression of RAGE, as well as the total and phosphorylated forms of MEK and ERK, thereby inhibiting the entire HMGB1/RAGE/MEK/ERK signaling axis.

Signaling Pathway

Quantitative Data

| Cancer Model | Parameter | Treatment | Result | Reference |

| Orthotopic Hepatocellular Carcinoma (Mouse) | Tumor Inhibition Rate | 5OMV (12.5 mg/kg) | 42.24% ± 7.71% | [2] |

| Orthotopic Hepatocellular Carcinoma (Mouse) | Tumor Inhibition Rate | 5OMV (25 mg/kg) | 55.48% ± 9.13% | [2] |

| Orthotopic Hepatocellular Carcinoma (Mouse) | Tumor Inhibition Rate | 5OMV (50 mg/kg) | 62.64% ± 14.72% | [2] |

Note: Further studies are needed to determine the direct cytotoxic IC50 values of this compound against a broader range of cancer cell lines.

Experimental Protocols

3.4.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Lines: Various cancer cell lines (e.g., HepG2 for hepatocellular carcinoma).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach.

-

Cells are treated with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

3.4.2. In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

A 96-well plate is coated with Matrigel.

-

HUVECs are seeded onto the Matrigel-coated wells.

-

Cells are treated with a pro-angiogenic factor (e.g., HMGB1) in the presence or absence of various concentrations of this compound.

-

After incubation (e.g., 6-12 hours), the formation of tube-like structures is observed and photographed under a microscope.

-

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and branching points using image analysis software.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological properties. Its anti-inflammatory, antioxidant, and anticancer activities are supported by its ability to modulate key signaling pathways, including NF-κB, Nrf2/ARE, and HMGB1/RAGE/MEK/ERK. While the existing data is compelling, further research is warranted to fully elucidate its therapeutic potential. Specifically, comprehensive studies to determine the IC50 values for its various biological activities and to explore its efficacy and safety in preclinical and clinical settings are crucial next steps in the journey of developing this compound into a novel therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this remarkable natural product.

References

5-O-Methylvisammioside: A Comprehensive Technical Guide for Therapeutic Agent Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone glucoside isolated from the roots of Saposhnikovia divaricata, a plant with a long history in traditional medicine. Emerging scientific evidence has highlighted its potential as a therapeutic agent with a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies to support further investigation and drug development efforts.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C22H28O10 | [1][2] |

| Molecular Weight | 452.45 g/mol | [1][3] |

| CAS Number | 84272-85-5 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, water, and ethanol | [3] |

Pharmacological Activities and Therapeutic Potential

This compound has demonstrated significant therapeutic potential across several disease models, primarily attributed to its anti-inflammatory and cell signaling modulatory effects.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators. In murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), it significantly suppressed the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] This is achieved through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[5]

Neuroprotective and Anti-depressant-like Effects

Recent studies have shown that this compound possesses neuroprotective and anti-depressant-like activities. In a mouse model of depression induced by lipopolysaccharide (LPS), the compound was found to alleviate depression-like behaviors. This effect is linked to its ability to modulate neuroinflammation by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.

Anti-Cancer and Anti-Angiogenic Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It has been demonstrated to attenuate the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by High Mobility Group Box 1 (HMGB1), a protein implicated in tumor angiogenesis. In an in vivo model of hepatocellular carcinoma, this compound treatment led to a reduction in tumor progression and microvascular density.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. Two key pathways have been identified: the NF-κB pathway and the RAGE/MEK/ERK pathway.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory and neuroprotective effects of this compound are, in part, mediated by its inhibition of the NF-κB signaling pathway. It is proposed that the compound targets the proto-oncogene tyrosine-protein kinase Src. By inhibiting Src phosphorylation, this compound prevents the subsequent activation of the NF-κB pathway, which is a critical regulator of inflammatory responses.

Modulation of the RAGE/MEK/ERK Signaling Pathway

In the context of cancer angiogenesis, this compound has been shown to target the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. By binding to RAGE, the pro-angiogenic factor HMGB1 triggers a downstream cascade involving MEK and ERK. This compound administration has been found to downregulate both the total and phosphorylated forms of RAGE, MEK, and ERK in HUVECs and tumor tissues.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: In Vitro Anti-Angiogenic Activity

| Assay | Cell Line | Treatment | Concentration | Effect |

| Cell Migration (Wound Healing) | HUVECs | This compound + HMGB1 (800 ng/mL) | 100, 250, 500 µg/mL | Attenuated HMGB1-induced wound closure |

| Cell Migration (Transwell) | HUVECs | This compound + HMGB1 (800 ng/mL) | 100, 250, 500 µg/mL | Reduced number of migrated cells |

| Tube Formation | HUVECs | This compound + HMGB1 (800 ng/mL) | 100, 250, 500 µg/mL | Inhibited HMGB1-induced tube formation |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity

| Animal Model | Tumor Type | Treatment | Dosage | Effect |

| Orthotopic C57BL/6 mice | Hepatocellular Carcinoma | This compound | Not specified | Markedly reduced tumor progression and microvascular density |

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited in this guide.

Isolation and Purification of this compound

A common method for the isolation of this compound from the roots of Saposhnikovia divaricata involves high-speed counter-current chromatography (HSCCC). A two-phase solvent system of chloroform-methanol-water (10:8:4, v/v) has been successfully used. The purity of the isolated compound is typically determined by High-Performance Liquid Chromatography (HPLC).

In Vitro Angiogenesis Assays

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell medium supplemented with fetal bovine serum and endothelial cell growth supplement.

-

Wound Healing Assay: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell monolayer with a sterile pipette tip. The cells are then treated with this compound and/or HMGB1. The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours).

-

Transwell Migration Assay: HUVECs are seeded in the upper chamber of a Transwell insert. The lower chamber contains medium with or without chemoattractants (e.g., HMGB1) and different concentrations of this compound. After incubation, the cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.

-

Tube Formation Assay: HUVECs are seeded on a layer of Matrigel in a 96-well plate. The cells are then treated with this compound and/or HMGB1. The formation of capillary-like structures is observed and quantified after a specific incubation period.

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, Western blotting is a key technique.

-

Protocol:

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., RAGE, p-MEK, p-ERK, Src, p-Src, NF-κB p65) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Studies

-

Orthotopic Hepatocellular Carcinoma Model: C57BL/6 mice are anesthetized, and a small incision is made to expose the liver. Hepatocellular carcinoma cells are injected into the left lobe of the liver. After tumor establishment, mice are treated with this compound. Tumor growth is monitored, and at the end of the study, tumors are excised, weighed, and analyzed for microvascular density.

Pharmacokinetics and Metabolism

Studies in male Sprague-Dawley rats have begun to elucidate the metabolism of this compound. The primary metabolic pathways identified both in vivo and in vitro (using a rat intestinal bacteria incubation model) include deglycosylation, deglycosylation combined with demethylation, deglycosylation with oxidation, N-acetylation, and sulfate conjugation.[6] Further research is needed to fully characterize the pharmacokinetic profile, including absorption, distribution, and excretion, to support its development as a therapeutic agent.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of inflammation, neuroprotection, and oncology. Its mechanisms of action, involving the inhibition of the NF-κB and RAGE/MEK/ERK signaling pathways, provide a solid foundation for its further development. The data and protocols summarized in this technical guide are intended to facilitate future research and accelerate the translation of this compound from a promising lead compound into a clinically effective therapeutic agent. Further studies focusing on detailed dose-response relationships, comprehensive pharmacokinetic and toxicological profiling, and efficacy in a wider range of disease models are warranted.

References

- 1. This compound | C22H28O10 | CID 5317707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Npc45460 | C22H28O10 | CID 21670038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4'-O-β-D-Glucosyl-5-O-Methylvisamminol Attenuates Pro-Inflammatory Responses and Protects against Oxidative Damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites study on this compound in vivo and in vitro by ultra high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical and Pharmacological Review of 5-O-Methylvisammioside Bearing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisammioside, a naturally occurring chromone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This technical guide provides an in-depth review of the ethnobotanical uses of plants containing this compound, primarily focusing on Saposhnikovia divaricata and Ammi visnaga of the Apiaceae family. The document summarizes quantitative data on the compound's distribution within these plants, details traditional preparation methods, and presents modern experimental protocols for extraction, quantification, and bioactivity assessment. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Apiaceae family, a large and diverse group of aromatic flowering plants, has a rich history in traditional medicine across various cultures.[1][2][3] Many members of this family are renowned for their production of a wide array of bioactive secondary metabolites, including coumarins, flavonoids, and chromones. Among these, this compound has emerged as a compound of particular interest. It is primarily isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk., a perennial herb used in traditional Chinese medicine, and has also been identified in Ammi visnaga (L.) Lam., a plant with a long history of use in the Mediterranean region.[4][5][6][7][8]

This guide aims to consolidate the current knowledge on the ethnobotanical uses of these plants, supported by quantitative data and detailed experimental methodologies, to facilitate further research and development of this compound as a potential therapeutic agent.

Ethnobotanical Uses

The traditional uses of plants containing this compound are well-documented, particularly for Saposhnikovia divaricata and Ammi visnaga.

Saposhnikovia divaricata (Fang Feng)

In Traditional Chinese Medicine, the root of S. divaricata, known as Fang Feng, is traditionally used to "expel wind, release the exterior, and alleviate pain."[2] Its applications include:

-

Pain and Inflammation: Used for treating conditions like rheumatoid arthritis, headaches, and general body aches.[8][9]

-

Immune System Modulation: Employed in formulas to address allergic rhinitis and other immune-related disorders.[8]

-

Convulsions: Traditionally used to relieve muscle spasms and convulsions.[10]

The typical dosage in decoctions ranges from 5 to 10 grams of the dried root.[2]

Ammi visnaga (Khella)

Ammi visnaga has a long history of medicinal use, particularly in ancient Egypt and the Middle East. Its traditional applications include:

-

Respiratory Ailments: Used as a bronchodilator to treat asthma and bronchitis.[11][12]

-

Cardiovascular Issues: Employed for circulatory problems and angina pectoris due to its vasodilatory effects.

-

Kidney Stones: Traditionally used to help with the passage of kidney stones.[13]

-

Skin Conditions: Utilized in the treatment of psoriasis and vitiligo.

Traditional preparations often involve making a tea or decoction from the seeds.[10]

Quantitative Data

The concentration of this compound and related compounds can vary depending on the plant species, the part of the plant used, and the geographical origin.

| Plant Species | Plant Part | Compound(s) | Reported Concentration | Citation |

| Saposhnikovia divaricata | Root | Total prim-O-glucosylcimifugin and 5-O-methylvisamminoside | 1.0% in a selected variety | [13] |

| Saposhnikovia divaricata | Leaves | 4'-O-β-D-glucosyl-5-O-methylvisamminol | ~3 times higher than in roots | [14] |

| Saposhnikovia divaricata (Mongolian) | Root | Total prim-O-glucosylcimifugin and 4'-O-β-D-glucosyl-5-O-methylvisamminol | 5.04–25.06 mg/g | [4] |

| Ammi visnaga | Whole Plant | Total Flavonoids | 1.2 ± 0.3 mg rutin equivalent/g of dry sample | [15] |

| Ammi visnaga | Aerial Parts | Essential Oil Yield | 1.4% (v/w fresh material) | [16] |

Table 1: Quantitative analysis of this compound and other relevant compounds in plant materials.

| Compound | Cell Line | Activity | IC50 Value | Citation |

| Khellin | Hep-G2 (Liver Carcinoma) | Cytotoxic | 13.3 ± 0.78 µg/ml | [15] |

| Visnagin | Hep-G2 (Liver Carcinoma) | Cytotoxic | 10.9 ± 0.68 µg/ml | [15] |

| Visnagin | HCT 116 (Colon Carcinoma) | Cytotoxic | 12.3 ± 0.94 µg/ml | [15] |

| Visnagin | Hela (Cervical Carcinoma) | Cytotoxic | 35.5 ± 1.2 µg/ml | [15] |

| Khellin | MCF7 (Breast Carcinoma) | Cytotoxic | 13.3 ± 0.94 µg/ml | [15] |

| Visnagin | MCF7 (Breast Carcinoma) | Cytotoxic | 13.7 ± 0.94 µg/ml | [15] |

Table 2: In vitro cytotoxic activity of related furanochromones from Ammi visnaga.

Experimental Protocols

Extraction of this compound

Ultrasonic-Assisted Extraction (UAE) of Chromones from Saposhnikovia divaricata [7]

This method provides an efficient extraction of chromones, including this compound.

-

Sample Preparation: Air-dried and powdered roots of S. divaricata are used as the starting material.

-

Solvent System: A 75% ethanol-water solution is used as the extraction solvent.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A ratio of 1:10 (g/mL) is recommended.

-

Ultrasonic Power: A frequency of 40 kHz and a power of 135 W can be applied.[5]

-

Extraction Time: The optimal extraction time is 48 minutes.

-

Extraction Temperature: The process is carried out at 67°C.

-

-

Post-Extraction Processing:

-

The extract is filtered to remove solid plant material.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography or high-speed counter-current chromatography.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV Detection [13]

This protocol allows for the simultaneous determination of prim-O-glucosylcimifugin and 5-O-methylvisamminoside.

-

Chromatographic System: An Agilent Eclipse XDB-C18 column (250 × 4.6 mm, 5 μm) or equivalent is used.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B) is employed. A typical gradient might start with a low percentage of A, increasing linearly over time to elute the compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is maintained.

-

Detection: The eluent is monitored at a wavelength of 302 nm.

-

Quantification: A standard curve is generated using a certified reference standard of this compound to quantify the compound in the plant extracts.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

The supernatant is collected, and the nitrite concentration (an indicator of NO production) is measured using the Griess reagent.

-

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Inhibition of Angiogenesis via the RAGE/MEK/ERK Signaling Pathway